N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenylamine, which is then reacted with acetic anhydride to form the corresponding acetamide. The pyrazole and pyrimidine rings are introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-acetamide: Lacks the pyrazole and pyrimidine rings, resulting in different chemical properties and biological activities.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine: Lacks the phenylacetamide moiety, leading to different reactivity and applications.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-9-19(27)24(20(21-12)25-14(3)8-13(2)23-25)11-18(26)22-15-6-7-16(28-4)17(10-15)29-5/h6-10H,11H2,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHFWKPYTOQYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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